molecular formula C7H17PS3 B12079770 Phosphonotrithioic acid, methyl-, dipropyl ester CAS No. 996-05-4

Phosphonotrithioic acid, methyl-, dipropyl ester

Cat. No.: B12079770
CAS No.: 996-05-4
M. Wt: 228.4 g/mol
InChI Key: ZDUNRJQMFZIUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl methylphosphonotrithioate is an organophosphorus compound with the chemical formula C7H17O3PS3 It is known for its unique structure, which includes a phosphorus atom bonded to three sulfur atoms, one oxygen atom, and three alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl methylphosphonotrithioate typically involves the reaction of methylphosphonothioic dichloride with propyl mercaptan in the presence of a base such as triethylamine. The reaction proceeds as follows:

CH3PCl2S+2C3H7SHCH3PS(SC3H7)2+2HCl\text{CH}_3\text{PCl}_2\text{S} + 2 \text{C}_3\text{H}_7\text{SH} \rightarrow \text{CH}_3\text{PS}(\text{SC}_3\text{H}_7)_2 + 2 \text{HCl} CH3​PCl2​S+2C3​H7​SH→CH3​PS(SC3​H7​)2​+2HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting dipropyl methylphosphonotrithioate is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of dipropyl methylphosphonotrithioate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dipropyl methylphosphonotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted phosphonothioates.

Scientific Research Applications

Dipropyl methylphosphonotrithioate has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential use as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

    Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of dipropyl methylphosphonotrithioate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonothioate: Similar structure but with methyl groups instead of propyl groups.

    Diethyl methylphosphonothioate: Similar structure but with ethyl groups instead of propyl groups.

    Dipropyl phosphonothioate: Lacks the methyl group on the phosphorus atom.

Uniqueness

Dipropyl methylphosphonotrithioate is unique due to its specific combination of alkyl groups and the presence of three sulfur atoms bonded to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

996-05-4

Molecular Formula

C7H17PS3

Molecular Weight

228.4 g/mol

IUPAC Name

methyl-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17PS3/c1-4-6-10-8(3,9)11-7-5-2/h4-7H2,1-3H3

InChI Key

ZDUNRJQMFZIUCR-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(C)SCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.